molecular formula C17H15N3OS B2918605 (2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one CAS No. 641996-75-0

(2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one

Cat. No.: B2918605
CAS No.: 641996-75-0
M. Wt: 309.39
InChI Key: WRIPNMBMBOXCID-DHDCSXOGSA-N
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Description

The compound "(2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one" is a thiazolidinone derivative characterized by a planar thiazolidin-4-one core substituted with a 2,3-dimethylphenylimino group at position 2 and a pyridin-3-ylmethylene moiety at position 3. Its stereochemistry (Z-configuration at both double bonds) is critical for its molecular geometry and intermolecular interactions. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s structural uniqueness lies in the combination of aromatic and heteroaromatic substituents, which may influence its electronic properties and binding affinity to biological targets .

Properties

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-11-5-3-7-14(12(11)2)19-17-20-16(21)15(22-17)9-13-6-4-8-18-10-13/h3-10H,1-2H3,(H,19,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIPNMBMBOXCID-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322565
Record name (5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

641996-75-0
Record name (5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. Thiazolidinones are recognized in medicinal chemistry for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a thiazolidine ring fused with an imine and pyridine moieties, which enhances its biological interaction potential. The presence of both aromatic and heteroaromatic systems suggests possible interactions with multiple biological targets, making it an interesting candidate for further research.

The biological activity of thiazolidinone derivatives, including the compound , often involves:

  • Antioxidant Activity : Thiazolidinones have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Activity : Many thiazolidinone derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antidiabetic Effects : Some derivatives enhance insulin sensitivity and glucose uptake, making them potential candidates for diabetes treatment.

Biological Activities

Research has highlighted several biological activities associated with thiazolidinone derivatives:

Activity TypeDescription
AntioxidantProtects against oxidative damage; enhances cellular defense mechanisms.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo.
AntidiabeticImproves insulin sensitivity; enhances glucose uptake in muscle cells.
AntimicrobialExhibits activity against various bacterial and fungal strains.
Anti-inflammatoryReduces inflammation markers; potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to (2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
  • Diabetes Management : In a model of insulin resistance induced by a high-carbohydrate diet, certain thiazolidinone derivatives improved glucose metabolism and reduced hyperglycemia and hyperinsulinemia . This suggests that modifications to the thiazolidinone scaffold can enhance its efficacy as an antidiabetic agent.
  • Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant properties .

Structure-Activity Relationship (SAR)

The effectiveness of thiazolidinones often depends on their structural modifications. For example:

  • Substituents at the 2 and 5 positions of the thiazolidine ring can significantly influence biological activity.
  • The presence of electron-donating groups generally enhances anticancer activity by stabilizing reactive intermediates involved in apoptosis .

Scientific Research Applications

Scientific Research Applications of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid is a chiral compound with significant potential in chemistry, biology, medicine, and industry. It is a versatile molecule in chemical synthesis and biological applications due to the presence of amino, difluoro, and methoxy functional groups attached to a phenyl ring.

Applications Overview

  • Chemistry It serves as a building block in organic synthesis, enabling the creation of complex molecules.
  • Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
  • Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions:

  • Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Related Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Thiazolidinone derivatives share a common core but differ in substituents at positions 2 and 4. Below is a comparative analysis of structurally related analogs:

Compound Substituent at Position 2 Substituent at Position 5 Key Structural Features Reference
(2Z,5Z)-2-((2,3-Dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one 2,3-Dimethylphenylimino Pyridin-3-ylmethylene Planar thiazolidinone core; Z-configuration at both double bonds; enhanced π-π stacking
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Thioxo 2-Methylbenzylidene Thioxo group at position 2; intramolecular C–H⋯S hydrogen bonding; planar aromatic systems
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Thioxo 2-Hydroxybenzylidene Hydroxy group enables intermolecular H-bonding; dihedral angle of 79.26° between rings A/B
(2Z,5Z)-2-[(2,4-Dichlorophenyl)amino]-5-(3-pyridinylmethylene)thiazolidin-4-one 2,4-Dichlorophenylamino Pyridin-3-ylmethylene Electron-withdrawing Cl substituents; potential for halogen bonding
(2Z,5Z)-2-(Benzothiazol-2-ylimino)-5-[(1H-1,2,4-triazol-3-ylamino)methylidene]thiazolidin-4-one Benzothiazol-2-ylimino 1,2,4-Triazol-3-ylaminomethylene Heterocyclic substituents; increased hydrogen-bonding capacity

Research Findings

  • Crystallography: The target compound’s Z-configuration and planar structure (similar to ) favor tight molecular packing, as observed in related analogs with dihedral angles <10° between the thiazolidinone core and substituents .

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